molecular formula C10H8BrF3O3 B8159949 Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

Cat. No.: B8159949
M. Wt: 313.07 g/mol
InChI Key: KUUHYQMZNCVJEV-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is an aromatic ester characterized by a phenoxyacetate backbone substituted with bromine (Br) at the para position and a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. The methyl ester group at the terminal acetate enhances its stability and modulates physicochemical properties such as lipophilicity and hydrolytic resistance.

Properties

IUPAC Name

methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHYQMZNCVJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the bromine atom.

    Oxidation and reduction: Various oxidized or reduced forms of the phenoxy ring.

    Coupling reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate has diverse applications across several domains:

Organic Chemistry

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules. Its unique bromine and trifluoromethyl groups enhance its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions like Suzuki-Miyaura coupling.

Biological Research

  • Pharmacological Studies: The compound is investigated for its potential biological activities, particularly as a pharmacophore in drug development. Its structure suggests possible interactions with biomolecules, which may lead to the discovery of new therapeutic agents .

Agricultural Chemistry

  • Agrochemical Development: this compound is explored for its utility in developing advanced agrochemicals, particularly fungicides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical compounds .

Case Study 1: Antitubercular Activity

A study evaluated a series of compounds related to those containing phenoxy groups, revealing that derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis. While not directly tested, the structural similarities suggest that this compound could also possess similar properties when modified appropriately .

CompoundMIC (μg/mL)Activity
Compound 3m4Potent against M. tuberculosis
Compound with bromine32Moderate activity

Case Study 2: Agrochemical Efficacy

Research on strobilurin analogs demonstrated that modifications in the phenoxy structure can significantly affect fungicidal activity. This compound's structural characteristics may enhance its efficacy as a fungicide, making it a candidate for further exploration in agricultural applications .

Summary of Applications

Application AreaDescription
Organic ChemistryIntermediate for complex organic synthesis
Biological ResearchPotential pharmacophore for drug development
Agricultural ChemistryDevelopment of advanced agrochemicals (fungicides/herbicides)

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The target compound’s bioactivity and reactivity are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Ester Group Key Properties/Applications Reference
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate C₁₀H₉BrF₃O₃ 4-Br, 3-CF₃ Methyl High electrophilicity (Br), lipophilicity (CF₃) Target
Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate C₁₀H₁₀F₃NO₃ 4-NH₂, 2-CF₃ Methyl Reduced electrophilicity (NH₂ vs. Br)
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate C₁₁H₁₁F₃O₃ 4-CF₃ Ethyl Enhanced metabolic stability (ethyl vs. methyl ester)
tert-Butyl (2-bromo-4-trifluoromethylphenoxy)acetate C₁₃H₁₄BrF₃O₃ 2-Br, 4-CF₃ tert-Butyl Intermediate for drug synthesis
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate C₂₇H₂₂F₃N₃O₅S Oxadiazolyl thioether, CF₃ Methyl Fungicidal activity (63.3% yield)

Key Observations :

  • Bromine vs. Amino Substitution: The bromine atom in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions, whereas the amino group in the analog (C₁₀H₁₀F₃NO₃) reduces reactivity but improves solubility .
  • Ester Group Effects : Ethyl and tert-butyl esters (e.g., C₁₁H₁₁F₃O₃, C₁₃H₁₄BrF₃O₃) exhibit slower hydrolysis rates compared to methyl esters, which may improve bioavailability in drug delivery systems .
  • Trifluoromethyl Group : The -CF₃ group increases lipophilicity and metabolic stability across all analogs, a critical feature for membrane permeability in agrochemicals and pharmaceuticals .
Fungicidal and Agrochemical Potential

Compounds like Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (63.3–71.5% yields) demonstrate potent fungicidal activity due to the synergistic effects of the trifluoromethyl group and heterocyclic moieties (e.g., oxadiazole) .

Pharmaceutical Relevance

Analogous compounds, such as methyl 2-(4-(3-(2-propyl-4-(trifluoromethyl)phenoxy)propoxy)phenoxy)acetate, target PPAR receptors, indicating that the phenoxyacetate scaffold is versatile for drug design . The bromine in the target compound may facilitate further derivatization (e.g., Suzuki coupling) to develop targeted therapies.

Biological Activity

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxy group substituted with bromine and trifluoromethyl moieties, contributing to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that similar compounds with trifluoromethyl substitutions exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For example, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Effects : Some derivatives of phenoxyacetic acid compounds have shown the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies

  • Cytotoxicity Studies : In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cell lines. The IC50 values observed in these studies suggest effective cytotoxicity at micromolar concentrations.
    Cell LineIC50 (µM)Viability at 10 µM (%)
    A5498.4745.22
    HeLa7.3040.00
  • Antimicrobial Activity : Research has demonstrated that related compounds exhibit varying degrees of antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
    PathogenMIC (mg/mL)
    Staphylococcus aureus1.25
    Klebsiella pneumoniae0.625

Comparative Analysis

The biological activity of this compound can be compared to other compounds in its class:

CompoundBiological Activity
This compoundAnticancer, Antimicrobial
Methyl 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetateAnticancer, Moderate Activity
Methyl 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetateLow Activity

Q & A

Q. How can conflicting crystallography data from similar derivatives be reconciled?

  • Methodological Answer : Compare packing motifs using Mercury software. For example, trifluoromethyl groups may induce different crystal symmetries (e.g., monoclinic vs. orthorhombic) due to fluorine's van der Waals radius. Validate with Hirshfeld surface analysis .

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